(Z)-4-Hydroxy-6-dodecenoic acid lactone
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Overview
Description
“(Z)-4-Hydroxy-6-dodecenoic acid lactone” is a natural compound with a molecular weight of 196.29 . It is a colorless to yellow liquid . It is the simplest 4-carbon lactone and is mainly used as an intermediate in the production of other chemicals .
Synthesis Analysis
The synthesis of lactones like “this compound” often involves the use of catalysts . For example, a highly enantioselective chromium-catalyzed carbonyl 2-(alkoxycarbonyl)allylation followed by lactonization can be used to synthesize enantioenriched α-exo-methylene γ-butyrolactones .
Molecular Structure Analysis
The molecular structure of “this compound” conforms to its infrared spectrum . Its refractive index is between 1.462 - 1.470 .
Chemical Reactions Analysis
Lactones, including “this compound”, are involved in various chemical reactions. For instance, in the presence of a carboxyl group activator and a catalyst, α2,3-linked sialic acids condense with the subterminal monosaccharides to form lactones .
Physical and Chemical Properties Analysis
“this compound” is a colorless to yellow liquid . Its refractive index is between 1.462 - 1.470 . It has a molecular weight of 196.29 .
Scientific Research Applications
Aroma Compound in Wine : (Z)-6-Dodeceno-γ-lactone has been studied for its role as a potent aroma compound in white wine. It is widely present in Australia's most popular white wine varieties, although generally at concentrations below its aroma detection threshold (Siebert et al., 2018).
Synthesis of Macrolides : The compound has been used in the stereoselective synthesis of naturally occurring macrolides, such as (±)-recifeiolide and (R)-(+)-ricinelaidic acid lactone (Narasaka et al., 1977).
Natural Product Synthesis : There is research focused on the synthesis of natural products like (Z)-4-Hydroxy-6-dodecenoic acid lactone and 4-Hydroxydodecanoic acid lactone using novel procedures (Sucrow & Klein, 1975).
Model Systems for Biologically Important Compounds : It has been synthesized as a model system for studying biologically significant compounds, such as hepoxilin A (Nair & Jahnke, 1987).
Antimicrobial Properties : Studies have reported the antifungal properties of similar hydroxy fatty acids in Lactobacillus plantarum (Sjögren et al., 2003).
Flavor Enhancement : Research has been done on synthesizing unsaturated lactones, including compounds related to this compound, to enhance the flavor of foods like margarine and snack foods (May et al., 1978).
Biocatalysis and Industrial Applications : The compound has been a focus in studies involving biocatalysis, particularly in the transformation of linoleic acid into hydroxy fatty acids and lactones, demonstrating its potential in the production of industrial fine chemicals (Oh et al., 2015).
Pheromone Research : It has been studied for its role as a pheromone in black-tailed deer, particularly in understanding the discrimination between its geometric isomers by the species (Müller-Schwarze et al., 1976).
Enzymatic Studies and Biochemistry : Research has also been conducted on enzymes like human serum paraoxonase (PON1) and their activities in lactonizing hydroxy acids, which include compounds similar to this compound (Teiber et al., 2003).
Antimicrobial Compound Identification : Lactobacillus plantarum EM was studied for its production of antimicrobial compounds, including 3-hydroxy-5-dodecenoic acid, indicating potential applications in biopreservation against food-borne pathogens and spoilage fungi (Mun et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on lactones like “(Z)-4-Hydroxy-6-dodecenoic acid lactone” could focus on their potential applications in various fields. For instance, lactones are being studied for their potential use in the synthesis of polymers . Additionally, lactylation, a novel posttranslational modification involving lactones, is being investigated for its role in lactate metabolism and diseases .
Properties
CAS No. |
18679-18-0 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
5-oct-2-enyloxolan-2-one |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3 |
InChI Key |
QFXOXDSHNXAFEY-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C\CC1CCC(=O)O1 |
SMILES |
CCCCCC=CCC1CCC(=O)O1 |
Canonical SMILES |
CCCCCC=CCC1CCC(=O)O1 |
density |
0.958 |
18679-18-0 | |
physical_description |
colourless liquid |
solubility |
soluble in alcohol and ether; insoluble in water and fat |
Synonyms |
cis-4-hydroxydodec-6-enoic acid lactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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